(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-5-4-12-26(16-17)34(29,30)20-9-6-18(7-10-20)23(28)25-24-27(13-14-31-2)21-11-8-19(32-3)15-22(21)33-24/h6-11,15,17H,4-5,12-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLYAUBRLVPFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, exploring its potential pharmacological applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several significant structural elements:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is crucial for its biological activity.
- Methoxy Groups : These groups may enhance lipophilicity and influence the compound's interaction with biological targets.
- Carboxamide Linkage : This functional group is often associated with increased bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving procaspase activation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 30 | Procaspase-3 activation |
| 8k | MCF-7 | 25 | Induction of apoptosis |
| (Z)-N... | Various | TBD | TBD |
Note: TBD indicates data yet to be determined.
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. The presence of the thiazole ring is often linked to enhanced activity against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| (Z)-N... | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Procaspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The structure may allow for interactions with specific enzymes involved in cellular signaling pathways.
- Chelation Effects : The ability to chelate metal ions can influence various biochemical pathways, enhancing the compound's efficacy.
Study on Anticancer Properties
A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant anticancer activity against various cell lines. The study utilized MTS assays to evaluate cytotoxicity and flow cytometry for cell cycle analysis.
Study on Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of benzothiazole derivatives found that several compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally and functionally related analogs from the literature. Key comparisons focus on substituent effects , synthetic pathways , and spectroscopic profiles .
Structural Analogues and Substituent Effects
Key Observations:
- The 3-(2-methoxyethyl) substituent distinguishes it from analogs with simpler alkyl or aryl groups, likely enhancing aqueous solubility and pharmacokinetics .
- Unlike 1,2,4-triazole derivatives (), the absence of tautomerism in the thiazole ring simplifies synthetic characterization but may limit dynamic interactions in biological systems .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum would exhibit a ν(C=S) stretch near 1250 cm⁻¹ (absent in triazole-thiones) and ν(NH) around 3300 cm⁻¹, consistent with its hydrazinecarbothioamide-derived structure .
- NMR : The 3-methylpiperidine group would show distinct δ 1.2–2.8 ppm (¹H) and δ 20–50 ppm (¹³C) signals, while the methoxyethyl substituent would resonate at δ 3.3–3.7 ppm (¹H) .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Enzyme Inhibition : Sulfonamide-bearing compounds (e.g., ) exhibit inhibitory activity against carbonic anhydrase and tyrosine kinases due to sulfonyl-Zn²⁺/ATP-binding interactions. The target compound’s piperidine sulfonamide may similarly target proteases or kinases .
- Antimicrobial Potential: Benzo[d]thiazoles are known for antimicrobial properties. The methoxyethyl group could mitigate resistance mechanisms linked to efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
